molecular formula C12H10CaO10S2 B12407814 Dobesilate-d6 (calcium)

Dobesilate-d6 (calcium)

Cat. No.: B12407814
M. Wt: 424.5 g/mol
InChI Key: QGNBTYAQAPLTMX-MYKKEGIBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dobesilate-d6 (calcium) is a calcium salt of dobesilic acid, which is a synthetic molecule known for its vasoprotective properties. It is primarily used to reduce capillary permeability and improve microcirculatory function. This compound is particularly significant in the treatment of conditions such as diabetic retinopathy and chronic venous disease .

Chemical Reactions Analysis

Types of Reactions

Dobesilate-d6 (calcium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur, particularly involving the sulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Dobesilate-d6 (calcium) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dobesilate-d6 (calcium) is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in scientific research. Its ability to selectively target capillary walls and improve microcirculatory function makes it a valuable compound in both medical and industrial applications.

Properties

Molecular Formula

C12H10CaO10S2

Molecular Weight

424.5 g/mol

IUPAC Name

calcium;2,4,5-trideuterio-3,6-dihydroxybenzenesulfonate

InChI

InChI=1S/2C6H6O5S.Ca/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h2*1-3,7-8H,(H,9,10,11);/q;;+2/p-2/i2*1D,2D,3D;

InChI Key

QGNBTYAQAPLTMX-MYKKEGIBSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])S(=O)(=O)[O-])O)[2H].[2H]C1=C(C(=C(C(=C1O)[2H])S(=O)(=O)[O-])O)[2H].[Ca+2]

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.